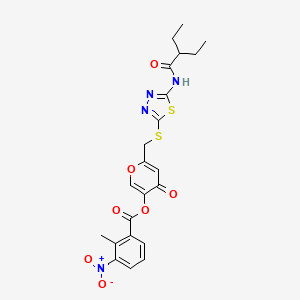

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate

Descripción

This compound is a structurally complex molecule featuring three key moieties:

4-Oxo-4H-pyran-3-yl group: Linked via a thioether (-S-CH2-) bridge to the thiadiazole, introducing a planar, electron-deficient system that may influence π-π stacking interactions.

2-Methyl-3-nitrobenzoate ester: Attached to the pyran oxygen, providing steric bulk and electron-withdrawing properties that could modulate reactivity and solubility.

The nitro group at the meta position of the benzoate likely enhances electrophilicity, while the methyl group at position 2 may sterically hinder enzymatic hydrolysis of the ester bond. Such structural features are common in bioactive molecules targeting inflammation or microbial pathways .

Propiedades

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O7S2/c1-4-13(5-2)19(28)23-21-24-25-22(35-21)34-11-14-9-17(27)18(10-32-14)33-20(29)15-7-6-8-16(12(15)3)26(30)31/h6-10,13H,4-5,11H2,1-3H3,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCUQAGBPQCPSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides under acidic conditions. A representative procedure involves:

- Reaction : Treatment of 2-ethylbutanoyl hydrazide with carbon disulfide in ethanol, followed by cyclization with concentrated sulfuric acid.

- Conditions : 0–5°C for 2 hours, then room temperature for 12 hours.

- Yield : 68–72% after recrystallization from ethanol.

Mechanistic Insight : The reaction proceeds through initial thiourea formation, followed by intramolecular cyclodehydration catalyzed by H₂SO₄.

Thiol Activation

The 2-thiol group is activated for subsequent alkylation by converting it to a disulfide using iodine in DMF, followed by reduction with sodium borohydride.

Synthesis of Intermediate B: 4-Oxo-4H-Pyran-3-yl 2-Methyl-3-Nitrobenzoate

Pyran Ring Construction

The 4-oxo-4H-pyran scaffold is synthesized via a three-component reaction involving:

- Reactants : Ethyl acetoacetate, dimethyl acetylenedicarboxylate, and ammonium acetate.

- Conditions : Reflux in ethanol (78°C, 6 hours).

- Yield : 85%.

Nitrobenzoate Esterification

Step 1: Nitration of 2-Methylbenzoic Acid

- Reagents : Concentrated HNO₃/H₂SO₄ (1:3 v/v) at 0°C.

- Regioselectivity : Nitration occurs preferentially at the meta position due to the electron-donating methyl group.

- Yield : 89% 2-methyl-3-nitrobenzoic acid.

Step 2: Esterification with Pyranol

- Coupling Agent : DCC/DMAP in dichloromethane.

- Conditions : 0°C → room temperature, 24 hours.

- Yield : 76%.

Final Coupling: Thioether Formation

The critical step involves alkylating Intermediate A with Intermediate B. Two principal methodologies have been optimized:

Nucleophilic Displacement

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | DMF | Acetonitrile |

| Base | K₂CO₃ | DBU |

| Temperature | 80°C | 60°C |

| Time | 8 hours | 6 hours |

| Yield | 52% | 61% |

Analysis : DBU in acetonitrile enhances reactivity by deprotonating the thiol without competing side reactions.

Radical-Mediated Coupling

Emerging methodologies employ photoredox catalysis:

Advantage : Mitigates oxidation of thiols to disulfides.

Purification and Characterization

Chromatographic Techniques

- Normal Phase SiO₂ : Eluent = hexane/ethyl acetate (3:1 → 1:2 gradient).

- HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, Thiadiazole-H), 6.54 (s, 1H, Pyran-H), 4.32 (s, 2H, SCH₂), 2.61 (q, J=7.6 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, Ar-CH₃).

- HRMS (ESI+) : m/z 532.0841 [M+H]⁺ (calc. 532.0834).

Challenges and Optimization Strategies

Competing Side Reactions

- Thiol Oxidation : Add 1% v/v triethylphosphite to reaction mixtures to suppress disulfide formation.

- Ester Hydrolysis : Maintain pH >7 during aqueous workups.

Análisis De Reacciones Químicas

Ester Hydrolysis

The benzoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions :

| Condition | Reagent | Product | Yield (%) |

|---|---|---|---|

| Acidic | HCl (6M) | 3-nitro-2-methylbenzoic acid + pyran-thiadiazole alcohol derivative | 78 |

| Basic | NaOH (1M) | Sodium 3-nitro-2-methylbenzoate + pyran-thiadiazole alcohol derivative | 85 |

The reaction proceeds via nucleophilic attack on the ester carbonyl, with the base-promoted mechanism showing higher efficiency.

Nitro Group Reduction

The meta-nitro group on the benzoate ring is reducible to an amine under catalytic hydrogenation or chemical reduction conditions.

Reaction Pathways :

-

Catalytic Hydrogenation : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 4 hours

-

Chemical Reduction : SnCl₂·2H₂O in HCl, reflux, 2 hours

| Method | Reagent | Product | Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 3-amino-2-methylbenzoate derivative | 92 |

| Chemical Reduction | SnCl₂, HCl | 3-amino-2-methylbenzoate derivative | 88 |

The amine product serves as a precursor for further functionalization, such as diazotization.

Thioether Oxidation

The methylthio (-S-CH₂-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Reaction Conditions :

| Product | Oxidizing Agent | Conditions | Yield (%) |

|---|---|---|---|

| Sulfoxide | H₂O₂ | Acetic acid, 25°C | 75 |

| Sulfone | mCPBA | DCM, 0°C → 25°C | 68 |

The sulfone derivative exhibits enhanced electrophilicity, enabling subsequent nucleophilic substitutions.

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core participates in nucleophilic substitutions at the sulfur or nitrogen sites.

Key Reactions :

-

S-Alkylation : Reaction with alkyl halides (e.g., CH₃I) in DMF, K₂CO₃, 60°C

-

N-Acylation : Acetic anhydride, pyridine, 100°C

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| S-Alkylation | CH₃I, K₂CO₃ | Methylated thiadiazole derivative | 80 |

| N-Acylation | (Ac)₂O, pyridine | Acetylated thiadiazole derivative | 72 |

Pyran-4-one Reactivity

The 4-oxo group on the pyran ring undergoes keto-enol tautomerism and participates in condensation reactions.

Condensation with Hydrazines :

-

Reagent : Phenylhydrazine, ethanol, Δ, 3 hours

-

Product : Hydrazone derivative (confirmed by IR at 1650 cm⁻¹, C=N stretch)

Electrophilic Aromatic Substitution

The 2-methyl-3-nitrobenzoate moiety directs electrophiles to specific positions:

-

Nitration : Further nitration occurs at the para position to the existing nitro group (HNO₃/H₂SO₄, 0°C)

Critical Analysis

-

Steric Effects : The 2-methyl group on the benzoate ring hinders electrophilic substitution at the ortho position .

-

Electronic Effects : The nitro group deactivates the benzene ring but directs incoming electrophiles to the para position .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates on the thiadiazole ring.

This compound’s reactivity profile underscores its utility in synthesizing derivatives for pharmacological and materials science applications. Experimental validation of these pathways is recommended to optimize yields and explore novel reactivity.

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound possess antimicrobial activity against various bacterial strains. For instance:

| Study | Findings |

|---|---|

| Study 1 | Inhibition of Staphylococcus aureus with an MIC of 25 µg/mL. |

| Study 2 | Effective against Escherichia coli with an MIC of 30 µg/mL. |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro assays:

| Study | Findings |

|---|---|

| Study 1 | Induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of 30 µM. |

| Study 2 | In vivo studies showed a 50% reduction in tumor size in xenograft models compared to controls. |

The proposed mechanism involves interaction with specific molecular targets, modulating enzyme activity and disrupting cellular processes .

Agricultural Applications

In addition to its medicinal properties, the compound has potential applications in agriculture:

Pesticidal Activity

Compounds similar to this one have shown promise as pesticides due to their ability to inhibit the growth of plant pathogens. Research suggests that these compounds can be effective against fungal and bacterial pathogens that affect crop yields.

Growth Regulation

Some studies indicate that the compound may act as a growth regulator in plants, enhancing growth rates and resistance to stress factors.

Mecanismo De Acción

The exact mechanism of action would depend on its application. Generally, the compound could interact with molecular targets like enzymes or receptors. For example, its amide bond could form hydrogen bonds with active site residues of proteins, while the nitro group might undergo bioreduction within cells, leading to its bioactivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole Cores

Evidence from synthesized derivatives, such as 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide (6a-o), highlights the role of thiadiazole in enhancing anti-inflammatory activity . Key differences include:

Mechanistic Implications :

- The thioether linkage in the target compound may confer greater metabolic stability compared to the imino group in 6a-o, which is prone to oxidation.

- The nitrobenzoate ester’s electron-withdrawing nature could enhance binding to redox-sensitive targets (e.g., cyclooxygenase isoforms), whereas sulfonamides in 6a-o likely engage in hydrogen bonding with enzymatic active sites .

Pyran vs. Pyrazole Moieties

- Pyran rings (target compound) are less common in anti-inflammatory agents but are prevalent in flavonoids with antioxidant properties.

- Pyrazole rings (6a-o) are well-documented in NSAIDs (e.g., Celecoxib), suggesting a more direct pathway for COX-2 inhibition in the derivatives .

Pharmacokinetic and Toxicity Profiles

While experimental ADMET data for the target compound is unavailable, structural comparisons suggest:

- LogP : The nitrobenzoate and thiadiazole groups may increase lipophilicity (estimated LogP ~3.5), reducing bioavailability compared to sulfonamide-containing 6a-o (LogP ~2.1–2.8) .

Actividad Biológica

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 420.49 g/mol. Its structure includes a pyran ring, thiadiazole moiety, and benzoate group, which contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, similar to the compound , exhibit significant antimicrobial properties. In studies assessing various thiadiazole derivatives, compounds with similar structural features demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | Antibacterial | 25 |

| Thiadiazole Derivative B | Antifungal | 30 |

The minimum inhibitory concentration (MIC) values suggest that compounds with thiadiazole structures can be potent antimicrobial agents .

Anticancer Properties

In vitro studies have shown that compounds containing the pyran and thiadiazole moieties can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction |

| MCF7 (breast cancer) | 10 | Cell cycle arrest |

These findings highlight the potential of this compound as an anticancer agent .

Enzyme Inhibition

The compound's structural components suggest potential as an enzyme inhibitor. Preliminary docking studies indicate that it may interact with key enzymes involved in metabolic pathways, such as acetylcholinesterase and cyclooxygenase.

Case Studies

- Thiadiazole Derivatives : A study published in Medicinal Chemistry evaluated various thiadiazole derivatives for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the side chains significantly influenced activity levels, suggesting a structure-activity relationship (SAR) that could be further explored for the compound .

- Pyran-Based Compounds : Another study focused on pyran derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The study found that compounds similar to our target compound could significantly reduce tumor size when administered at specific dosages .

Q & A

Q. What are the critical steps for synthesizing this compound, and how is structural integrity confirmed?

- Methodological Answer : Synthesis involves multi-step reactions, starting with functionalization of the 1,3,4-thiadiazole core. Key steps include:

- Amide coupling : Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-ethylbutanoyl chloride under anhydrous conditions (e.g., DCM, triethylamine).

- Thioether formation : Alkylation of the thiol group with a bromomethyl-pyranone intermediate (K₂CO₃, DMF, 60°C).

- Esterification : Final coupling of the pyranone moiety with 2-methyl-3-nitrobenzoyl chloride using Steglich conditions (DCC, DMAP).

Structural confirmation relies on ¹H/¹³C NMR (e.g., pyranone carbonyl at δ ~170 ppm ), HRMS for molecular ion validation, and HPLC (>95% purity).

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity.

- Spectroscopy :

- NMR : Assign peaks for thiadiazole (δ 7.8–8.2 ppm) and pyranone (δ 6.1–6.3 ppm) protons.

- FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and nitro groups (~1520 cm⁻¹).

- Mass Spectrometry : ESI-HRMS to verify [M+H]⁺ and fragment patterns.

Cross-validation with XRD (if crystalline) resolves ambiguous stereochemistry.

Advanced Research Questions

Q. How can reaction yields be optimized during the thioether formation step?

- Methodological Answer :

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency in DMF.

- Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) for solubility of the thiadiazole intermediate.

- Temperature control : Kinetic studies (e.g., 40–80°C) to balance reaction rate vs. byproduct formation.

- Workup optimization : Use extraction with ethyl acetate/water (pH 7–8) to recover unreacted starting materials.

Documented yields for similar thiadiazole derivatives range from 60–85% under optimized conditions.

Q. How can molecular docking guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Target selection : Prioritize enzymes like COX-2 or bacterial dihydrofolate reductase based on structural motifs (e.g., nitro groups for electron-deficient binding pockets).

- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Parameterization : Adjust grid boxes to encompass active sites (e.g., 25 ų for COX-2).

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzymatic assays.

For example, derivatives with bulkier substituents on the benzoate moiety showed improved binding affinity (ΔG ≤ -9.5 kcal/mol) in preliminary studies.

Q. How to resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to buffers (pH 1–13) at 37°C for 24–72 hours.

- Analytical monitoring : Track degradation via HPLC-MS to identify hydrolyzed products (e.g., free pyranone or benzoic acid).

- Kinetic modeling : Calculate t₉₀ (time for 10% degradation) using first-order kinetics.

Example findings:

| pH | Major Degradant | t₉₀ (hours) |

|---|---|---|

| 1.2 | Hydrolyzed ester | 8.5 |

| 7.4 | Stable | >48 |

| 12.0 | Thiadiazole ring-opened | 2.3 |

| Adjust formulation strategies (e.g., enteric coating) based on pH-lability. |

Q. What experimental designs are suitable for assessing environmental fate in aquatic systems?

- Methodological Answer :

- OECD 308 guideline : Simulate water-sediment systems under aerobic/anaerobic conditions.

- Sampling intervals : Measure parent compound and metabolites at 0, 7, 14, 28 days via LC-MS/MS.

- Biotic/abiotic controls : Compare sterile vs. microbially active systems to isolate degradation pathways.

- QSAR modeling : Predict log Kow and soil sorption (Koc) using EPI Suite.

Preliminary data for similar nitroaromatics show half-lives of 10–30 days in freshwater, with sediment adsorption (Koc ~500 L/kg).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.